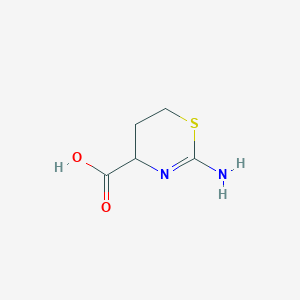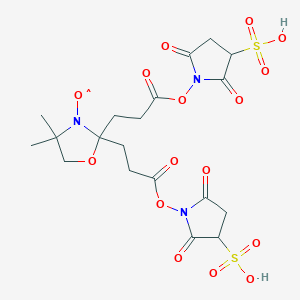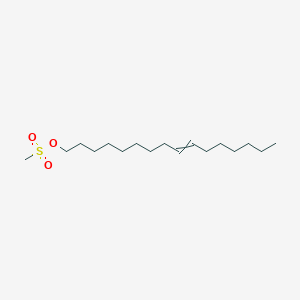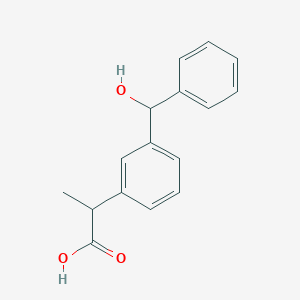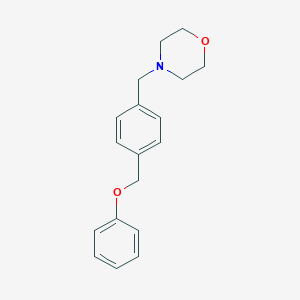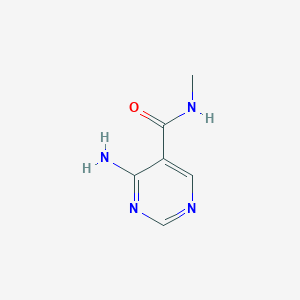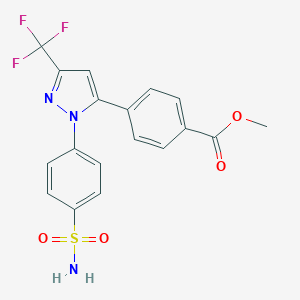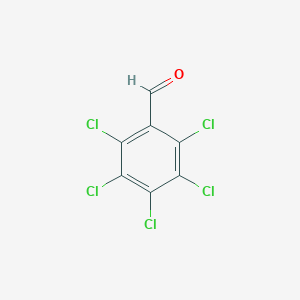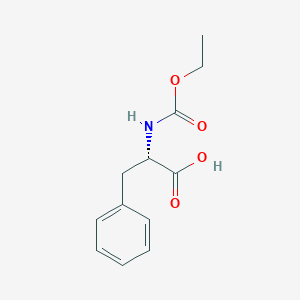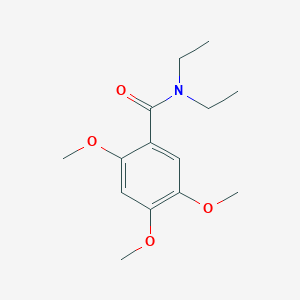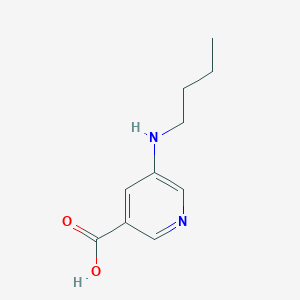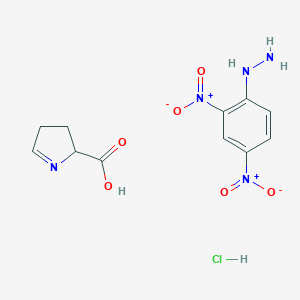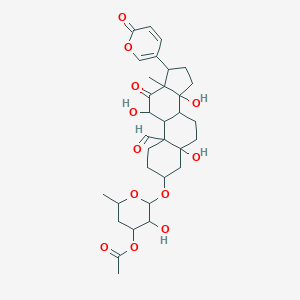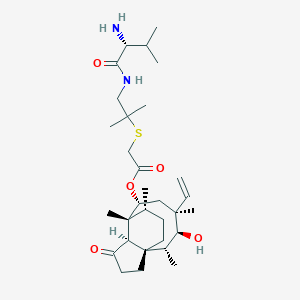![molecular formula C9H14N2 B025101 7,8-Diazatricyclo[4.2.1.02,5]non-7-ene, 9,9-dimethyl-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)- CAS No. 109746-12-5](/img/structure/B25101.png)
7,8-Diazatricyclo[4.2.1.02,5]non-7-ene, 9,9-dimethyl-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Diazatricyclo[4.2.1.02,5]non-7-ene, 9,9-dimethyl-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-) is a chemical compound that has been extensively studied due to its potential applications in various scientific fields. This compound is also known as DiazoBicycloOctane (DBO) and has been used as a versatile building block in organic chemistry.
Wirkmechanismus
The mechanism of action of DBO is not well understood, but it is believed to interact with various biological targets, including enzymes and receptors. DBO has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemische Und Physiologische Effekte
DBO has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective activities. DBO has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases. DBO has also been shown to scavenge free radicals, which can prevent oxidative damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
DBO has several advantages for laboratory experiments, including its high yield and purity, versatility as a building block, and potential biological activities. However, DBO also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are several future directions for the research on DBO, including the exploration of its potential applications in drug discovery and material science. DBO has been shown to have interesting biological activities, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications. In material science, DBO has been used to prepare various polymers with unique properties, and further studies are needed to explore its potential applications in this field.
Synthesemethoden
The synthesis of DBO can be achieved through several methods, including the reaction of 2,5-dimethylpyrrole with ethyl diazoacetate in the presence of a copper catalyst. This reaction leads to the formation of DBO with high yields and purity.
Wissenschaftliche Forschungsanwendungen
DBO has been extensively studied for its potential applications in various scientific fields, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, DBO has been used as a versatile building block to synthesize a wide range of complex molecules. In material science, DBO has been used to prepare various polymers with unique properties. In medicinal chemistry, DBO has been explored as a potential drug candidate due to its interesting biological activities.
Eigenschaften
CAS-Nummer |
109746-12-5 |
|---|---|
Produktname |
7,8-Diazatricyclo[4.2.1.02,5]non-7-ene, 9,9-dimethyl-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)- |
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
9,9-dimethyl-7,8-diazatricyclo[4.2.1.02,5]non-7-ene |
InChI |
InChI=1S/C9H14N2/c1-9(2)7-5-3-4-6(5)8(9)11-10-7/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
ISURJEBGHRAGLM-UHFFFAOYSA-N |
SMILES |
CC1(C2C3CCC3C1N=N2)C |
Kanonische SMILES |
CC1(C2C3CCC3C1N=N2)C |
Synonyme |
7,8-Diazatricyclo[4.2.1.02,5]non-7-ene, 9,9-dimethyl-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



